3'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique combination of pyrazole, indole, and thiazolidine moieties
Preparation Methods
The synthesis of 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the pyrazole ring, followed by the construction of the indole and thiazolidine rings. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its unique combination of structural features. Similar compounds include:
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Thiazolidine derivatives: Known for their antidiabetic and antimicrobial properties.
This compound’s unique structure allows it to exhibit a combination of these properties, making it a versatile and valuable molecule for various applications.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H22N4O4S/c1-4-19(29)26-18-13-9-8-12-17(18)24(23(26)32)27(20(30)14-33-24)21-15(2)25(3)28(22(21)31)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3 |
InChI Key |
LPVHWWZGAWVJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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